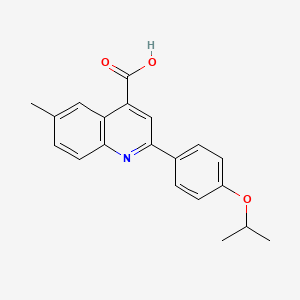
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid
Overview
Description
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound that can be associated with the quinoline family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related quinoline derivatives, which can be useful in understanding the properties and potential synthesis routes for the compound .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 4-phenylquinazoline derivatives from hydroxyglycine and 2-aminobenzophenones is described, which involves a smooth conversion into different isomers and quinazoline derivatives through rearrangement and oxidation . Similarly, the synthesis of indeno[1,2-c]isoquinolines from trans-4-carboxy-3,4-dihydro-3-phenyl-1(2H)-isoquinolones using selenoxide elimination and Friedel-Crafts cyclization chemistry is reported . These methods could potentially be adapted for the synthesis of 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield a wide range of compounds with different properties. X-ray diffraction analysis is commonly used to characterize these structures, as seen in the study of 2-methylquinoline/quinoline with carboxylic acids, where noncovalent weak interactions were analyzed to understand the binding with carboxylic acids . The crystallographic structure of 6-chloro-1,2-dihydro-1-methyl-4-phenylquinazoline-2-carboxylic acid also provides insights into the axial positions of substituents on the quinoline core .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For example, the gas-phase reaction of substituted isoquinolines to carboxylic acids after collision-induced dissociation in mass spectrometry is discussed, highlighting the formation of carboxylic acids from protonated molecules . The metabolism of 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline to its 6-hydroxymethyl analogue and other carboxylic acid derivatives also exemplifies the chemical transformations that quinoline derivatives can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. The study of noncovalent-bonded supramolecular architectures from 2-methylquinoline/quinoline with various carboxylic acids reveals the importance of hydrogen bonding interactions in the formation of 1D–3D framework structures . These interactions are crucial in determining the melting points, solubility, and other physical properties of the compounds. The synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives also contributes to the understanding of the properties of quinoline derivatives, as these compounds were obtained in good yields and their structures were established based on spectral data .
Scientific Research Applications
Chlorogenic Acid (CGA): A Pharmacological Review
CGA is noted for its diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects, and its role as a free radicals scavenger and a central nervous system stimulator. CGA can modulate lipid metabolism and glucose, potentially treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects are notable, suggesting potential applications for compounds with similar structural features in therapeutic roles (Naveed et al., 2018).
Analytical Methods for Antioxidant Activity
This review discusses various tests for determining antioxidant activity, highlighting the importance of structural modifications to enhance these properties in compounds. It suggests that modifications to the aromatic ring or carboxylic function, such as esterification and amidation, can significantly influence antioxidant activity, which could be relevant for structurally related compounds (Munteanu & Apetrei, 2021).
Tetrahydroisoquinolines in Therapeutics
The review on tetrahydroisoquinolines, a class of compounds that includes isoquinolines like the one , discusses their therapeutic potential across various areas, including cancer, malaria, CNS disorders, and cardiovascular and metabolic disorders. This highlights the broad therapeutic potential of compounds within this structural family (Singh & Shah, 2017).
Levulinic Acid in Drug Synthesis
Levulinic acid, with functional groups similar in versatility to those in the compound of interest, demonstrates significant potential in drug synthesis. Its utility spans from raw material for direct drug synthesis to derivatives for drug synthesis and modification of chemical reagents or pharmaceutical intermediates, highlighting the utility of carboxylic acid derivatives in medicinal chemistry (Zhang et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-15-7-5-14(6-8-15)19-11-17(20(22)23)16-10-13(3)4-9-18(16)21-19/h4-12H,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLFLJBZEGKQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171898 | |
| Record name | 6-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
CAS RN |
438220-76-9 | |
| Record name | 6-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438220-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)
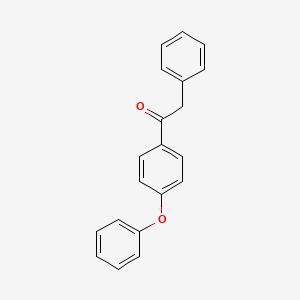
![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)
![Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-](/img/structure/B1299557.png)
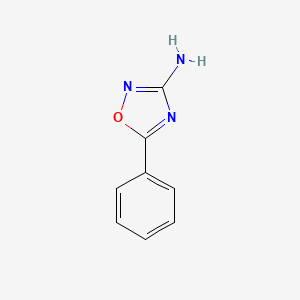
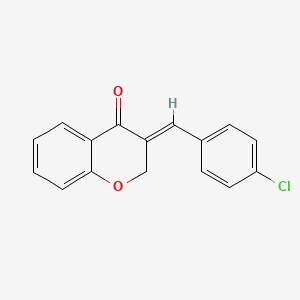
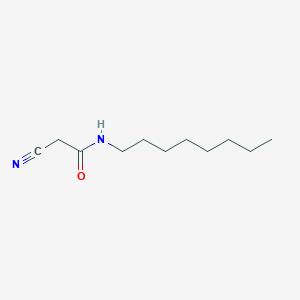
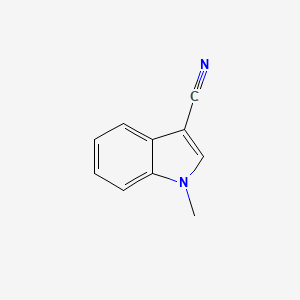
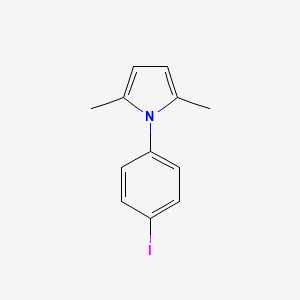
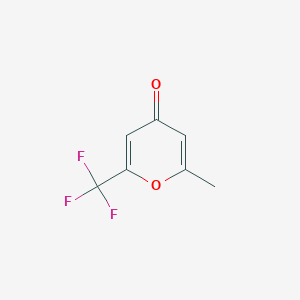

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)
![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)
![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)